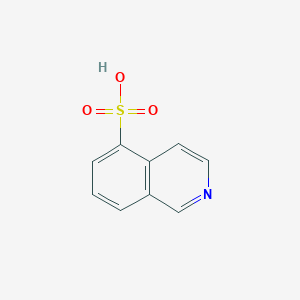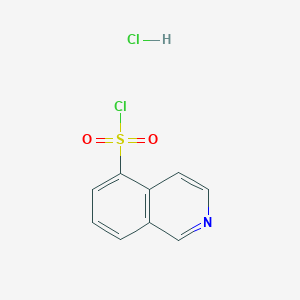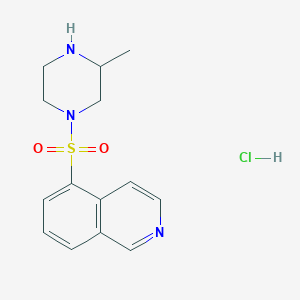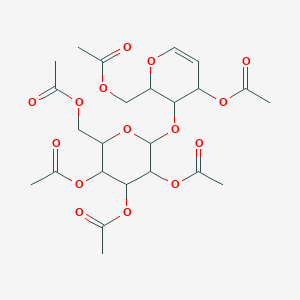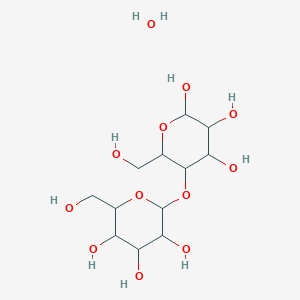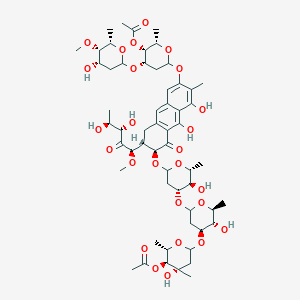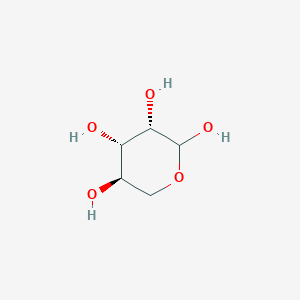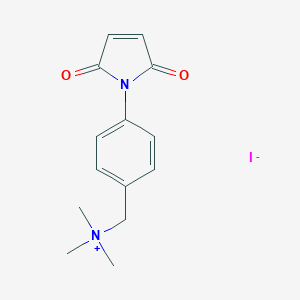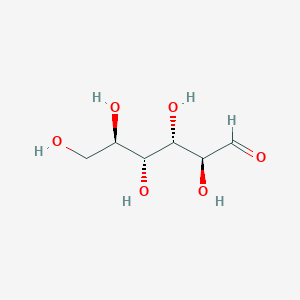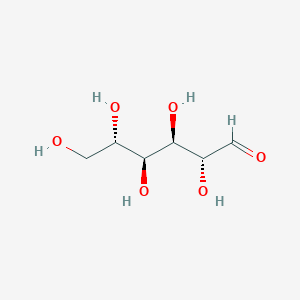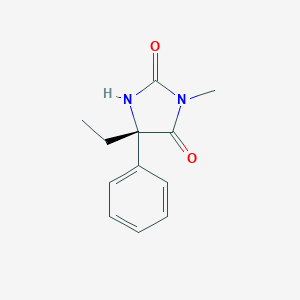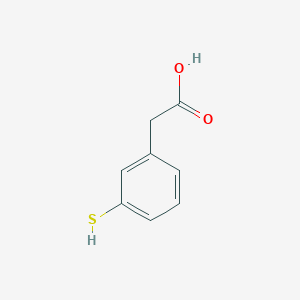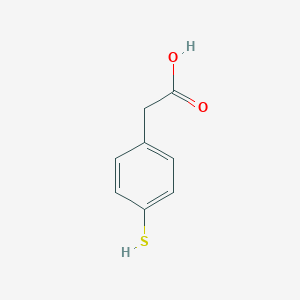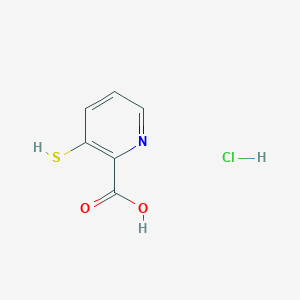![molecular formula C₁₉H₃₄O₁₆ B013694 2-[[3,5-二羟基-6-甲氧基-4-[3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧氧杂环-2-基]甲氧基]-6-(羟甲基)氧杂环-3,4,5-三醇 CAS No. 68601-74-1](/img/structure/B13694.png)
2-[[3,5-二羟基-6-甲氧基-4-[3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧氧杂环-2-基]甲氧基]-6-(羟甲基)氧杂环-3,4,5-三醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound exhibits a sophisticated structure characteristic of polysaccharides or related biomolecules, suggesting its relevance in various biological and chemical processes. While the exact context of interest (e.g., pharmacological, material science) isn't specified, its detailed analysis reveals insights into its synthesis, structural intricacies, and potential applications in scientific research.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multi-step reactions, starting from simpler sugar derivatives or cyclic compounds. While specific studies directly detailing the synthesis of this compound were not found, research on similar compounds emphasizes the importance of selective functional group transformations and protective group strategies to achieve such intricate structures. Studies on related compounds involve cyclization reactions, selective oxidation, and glycosylation steps that could be relevant to synthesizing the mentioned compound (K. Muthusamy & Gopinath Krishnasamy, 2016).
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups, including hydroxy, methoxy, and glycosidic linkages. These groups participate in various chemical reactions, such as esterification, glycosylation, and oxidation-reduction processes. The presence of multiple hydroxyl groups could make it a candidate for phosphorylation or sulfation reactions, contributing to its potential biological activity or application in material science (B. Gabriele et al., 2000).
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and crystallinity, would be significantly affected by its molecular structure. The hydroxyl and methoxy groups suggest potential solubility in polar solvents, important for its application in biological systems or chemical synthesis. The compound's complex structure might also influence its phase behavior, crystallization, and thermal properties, critical for its storage and handling (S. A. Halim & M. Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal in determining the compound's applications. The compound's structure suggests a propensity for participating in hydrogen bonding and other non-covalent interactions, affecting its behavior in complex mixtures or biological systems. Its stability under physiological conditions would be an important consideration, particularly if it's relevant to biomedical applications (T. Murata et al., 2021).
科学研究应用
血糖水平调节
对从 Syzygium densiflorum Wall 中分离出的 2-[[3,5-二羟基-6-甲氧基-4-[3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧氧杂环-2-基]甲氧基]-6-(羟甲基)氧杂环-3,4,5-三醇进行的计算研究。ex Wight & Arn (桃金娘科) 揭示了其在糖尿病管理中的潜力。确定的靶点包括二肽基肽酶-IV、蛋白酪氨酸磷酸酶 1B、磷酸烯醇丙酮酸羧激酶、糖原合酶激酶-3β 和葡萄糖激酶。分子对接预测了靶蛋白活性位点的结合姿势,分子动力学模拟观察了蛋白质-配体复合物的动态行为和稳定性 (Muthusamy 和 Krishnasamy,2016).
溶解度研究
- 测定了包括乙醇-水溶液中类似化合物的各种糖类的溶解度,结果表明溶解度随温度升高而增加。这项研究有助于了解复杂糖类在混合溶剂中的溶解度行为,这对各种工业和制药过程至关重要 (Gong、Wang、Zhang 和 Qu,2012).
- 另一项关于包括与 2-[[3,5-二羟基-6-甲氧基-4-[3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧氧杂环-2-基]甲氧基]-6-(羟甲基)氧杂环-3,4,5-三醇在结构上类似的化合物的溶解度的研究在乙醇-水溶液中显示出随乙醇质量分数和平衡温度的显着变化,有助于了解混合溶剂中的溶解度动力学 (Zhang、Gong、Wang 和 Qu,2012).
分子合成与表征
- 探索了与 2-[[3,5-二羟基-6-甲氧基-4-[3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧氧杂环-2-基]甲氧基]-6-(羟甲基)氧杂环-3,4,5-三醇在结构上类似的分子。这项研究为类似复杂分子的新型合成途径和分析技术提供了见解,这在有机化学和药物开发领域具有重要意义 (Mohammed、Kadhum、Mohammed 和 Al Rekabi,2020).
聚合物薄膜中的电致变色增强
一项研究重点关注了由羟甲基化-3,4-乙撑二氧噻吩及其电聚合合成的 EDOT-MO,展示了电致变色性能的显着改善。这项研究有助于开发具有智能窗户、显示器和其他电致变色器件潜在应用的高级材料 (Zhang、Xu、Lu、Qin、Zhang、Zhen 和 Mo,2014).
未来方向
属性
IUPAC Name |
2-[[3,5-dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXPDWNLLMVYGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403922 |
Source


|
| Record name | AC1ND7L2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
68601-74-1 |
Source


|
| Record name | AC1ND7L2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

